![molecular formula C17H17BrN2O2S B2811672 2-(2-溴苯甲酰胺基)-5,6,7,8-四氢-4H-环庚[b]噻吩-3-甲酰胺 CAS No. 477493-93-9](/img/structure/B2811672.png)

2-(2-溴苯甲酰胺基)-5,6,7,8-四氢-4H-环庚[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

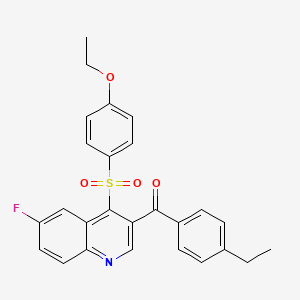

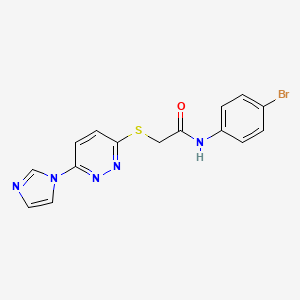

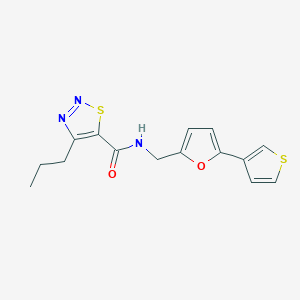

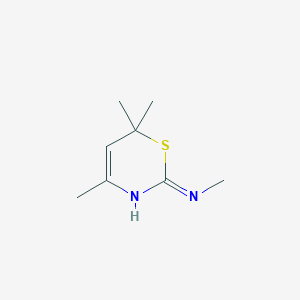

Thiophene derivatives, such as benzo[b]thiophene-2-carboxamide , are a class of organic compounds that contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . These compounds have been studied for their potential applications in various fields, including electronics and pharmaceuticals .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method involves the use of direct lithiations and a bromination reaction starting from thiophene . This is a four-step protocol with an overall yield of 47% .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, depending on the specific compound. For example, benzo[b]thiophene-2-carboxamide has a molecular weight of 177.23 .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, 2-amino-thiophenes can be converted into other compounds through subsequent diazotization and desamination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For instance, benzo[b]thiophene-2-carboxamide is a solid at room temperature .科学研究应用

变构增强剂和抗菌剂

腺苷A1受体变构增强剂

与上述化学结构相关的化合物,特别是2-氨基-4,5,6,7-四氢苯并[b]噻吩和2-氨基-5,6,7,8-四氢环庚并[b]噻吩与3-羧酸盐和羧酰胺,已被制备并评估为A1腺苷受体(A1AR)变构增强剂。这些化合物,特别是被识别为7b的化合物,显示出比参考化合物PD81,723更高的效力和功效,表明在调节腺苷受体活性以用于治疗目的方面具有潜在应用(Nikolakopoulos等人,2006)。

抗菌活性

另一项研究合成了新型环烷基噻吩-席夫碱及其Cr(III)和Zn(II)配合物,包括与所讨论化合物在结构上类似的衍生物。检查了这些物质对各种致病菌株的抗菌活性以及对白色念珠菌的抗真菌活性。一些化合物表现出与安比西林和氧氟沙星等已建立的抗生素相当的活性,展示了作为新型抗菌剂的潜力(Altundas等人,2010)。

抗分枝杆菌和抗肿瘤剂

抗分枝杆菌剂

四氢噻吩并[2,3-c]吡啶-3-羧酰胺和六氢环辛并[b]噻吩-3-羧酰胺的衍生物是通过对已知抗分枝杆菌分子的分子修饰合成的。一些衍生物对结核分枝杆菌表现出显着的体外活性,其中一种化合物2-(4-苯氧基苯甲酰胺)-六氢环辛并[b]噻吩-3-羧酰胺,显示出比标准药物异烟肼和环丙沙星更高的效力,表明治疗结核病的潜力(Nallangi等人,2014)。

抗肿瘤剂

由乙基2-[3-(苯磺酰)脲基]-四氢-4H-环庚并[b]噻吩-3-羧酸盐合成的新型二芳基磺酰脲衍生物显示出广泛的抗肿瘤活性,其中一些化合物对癌细胞系表现出显着的生长抑制。这表明它们在开发新的抗肿瘤疗法中具有潜在用途(El-Sherbeny等人,2010)。

作用机制

Target of Action

The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .

Mode of Action

Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways . The compound interacts with STING, leading to the activation of these pathways . The proposed binding mode of the compound and STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .

安全和危害

The safety and hazards associated with thiophene derivatives can also vary. For example, 2-amino-thiophene-3-carboxylic acid amide has been classified as a danger, with hazard statements including H301 (toxic if swallowed), H317 (may cause an allergic skin reaction), and H319 (causes serious eye irritation) .

未来方向

Thiophene derivatives have shown promising developments towards new technologies in electronics and a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, future research could focus on exploring these applications further and developing new synthesis methods for these compounds.

属性

IUPAC Name |

2-[(2-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2S/c18-12-8-5-4-6-10(12)16(22)20-17-14(15(19)21)11-7-2-1-3-9-13(11)23-17/h4-6,8H,1-3,7,9H2,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHYQMIQMIZCTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide](/img/structure/B2811592.png)

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2811600.png)

![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2811602.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2811603.png)

![[(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2811607.png)